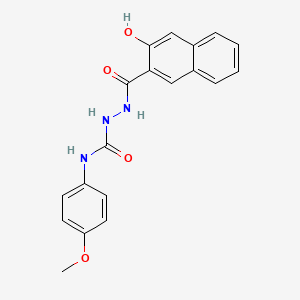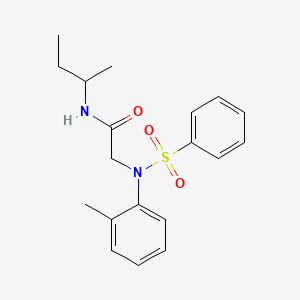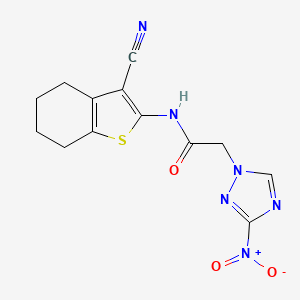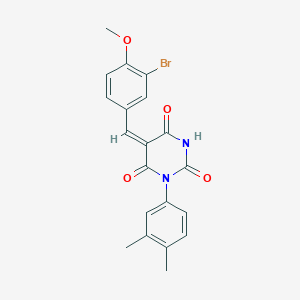![molecular formula C21H27N3O2 B5115479 N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5115479.png)
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide, also known as MP-10, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the early 2000s and has since been studied extensively for its potential use as a painkiller.
Wirkmechanismus
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide acts as an agonist at the mu-opioid receptor, which is one of the main targets of traditional opioids. However, it has been shown to have a unique binding profile that may result in reduced side effects and greater safety compared to traditional opioids.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been shown to produce potent analgesia in animal models of pain, with a duration of action similar to that of traditional opioids. It has also been shown to produce less respiratory depression and sedation compared to traditional opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has several advantages for use in lab experiments, including its potency, duration of action, and unique binding profile. However, it is still a relatively new compound and more research is needed to fully understand its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide, including investigating its potential use in treating addiction to opioids and other drugs of abuse, optimizing its binding profile for greater safety and efficacy, and exploring its potential use in other therapeutic areas such as depression and anxiety.
In conclusion, N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide is a synthetic compound with potential as a painkiller and treatment for addiction to opioids and other drugs of abuse. Its unique binding profile and reduced side effect profile make it an attractive candidate for further research and development. However, more research is needed to fully understand its pharmacological properties and potential applications.
Synthesemethoden
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide is synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetic acid with pyridine-3-carboxaldehyde, followed by reduction with sodium borohydride and further reaction with 4-piperidinone. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide has been studied for its potential use as a painkiller, particularly in cases where traditional opioids are ineffective or cause severe side effects. It has also been investigated for its potential use in treating addiction to opioids and other drugs of abuse.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-20-6-2-5-19(14-20)23-21(25)8-7-17-9-12-24(13-10-17)16-18-4-3-11-22-15-18/h2-6,11,14-15,17H,7-10,12-13,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSRBGUIOLSXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)

![3-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5115447.png)
![N-(tert-butyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5115450.png)

![5-[5-(4-isopropylbenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5115460.png)
![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5115477.png)
![N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5115484.png)